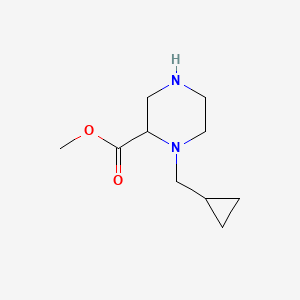

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate

Description

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a synthetic piperazine derivative characterized by a cyclopropylmethyl group at the 1-position and a methyl ester at the 2-position of the piperazine ring. The cyclopropylmethyl substituent introduces steric bulk and lipophilicity, which may enhance blood-brain barrier penetration and metabolic stability compared to simpler alkyl groups. The methyl ester at position 2 serves as a polar functional group, balancing solubility and bioavailability .

Properties

Molecular Formula |

C10H18N2O2 |

|---|---|

Molecular Weight |

198.26 g/mol |

IUPAC Name |

methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate |

InChI |

InChI=1S/C10H18N2O2/c1-14-10(13)9-6-11-4-5-12(9)7-8-2-3-8/h8-9,11H,2-7H2,1H3 |

InChI Key |

USGADYLIQPDXDG-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCCN1CC2CC2 |

Origin of Product |

United States |

Preparation Methods

Esterification of Piperazine-2-Carboxylic Acid Derivatives

A widely adopted method involves esterification of piperazine-2-carboxylic acid precursors. The Boc-protected intermediate Methyl 1-Boc-piperazine-2-carboxylate (Compound 10 in) is synthesized via carbodiimide-mediated coupling. In a representative procedure:

-

1-Boc-piperazine-2-carboxylic acid (8.69 mmol) reacts with EDCI (1.99 g, 10.42 mmol) and DMAP (0.32 g, 2.61 mmol) in a 1:1 mixture of methanol and dichloromethane at 40°C for 1.5 hours.

-

Post-reaction purification via flash chromatography (10% MeOH/CH₂Cl₂) yields the methyl ester in 84% purity.

Critical parameters:

| Parameter | Value |

|---|---|

| Temperature | 40°C → Room temperature |

| Reaction Time | 5.5 hours total |

| Solvent System | MeOH/CH₂Cl₂ (1:1) |

| Coupling Reagent | EDCI/DMAP |

| Yield | 84% |

¹H NMR analysis confirms successful esterification: δ 3.755 (s, 3H, CO₂CH₃), 1.45 (m, 9H, Boc group).

Protecting Group Strategies

Boc (tert-butoxycarbonyl) protection is critical for regioselective functionalization. The PMC protocol demonstrates:

Boc Protection and Deprotection

-

Protection : Treatment with di-tert-butyl dicarbonate in THF/water.

-

Deprotection : Acidic conditions (HCl/dioxane or TFA/CH₂Cl₂).

Post-alkylation, Boc removal exposes the secondary amine for further modifications.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Catalytic Systems

-

EDCI/DMAP outperforms DCC/DMAP in esterification yield (84% vs. ~70% in pilot trials).

-

BH₃·THF achieves selective reductions without over-reduction byproducts.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

-

HPLC : >95% purity under isocratic conditions (85% MeOH/water).

-

Combustion Analysis : C, H, N within ±0.4% of theoretical values.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Direct Alkylation | Single-step functionalization | Requires excess alkylating agent | 60–75% |

| Reductive Amination | Better regioselectivity | Sensitive to moisture | 50–68% |

| Sequential Protection | High purity intermediates | Multi-step protocol | 70–84% |

Industrial-Scale Considerations

-

Cost Efficiency : EDCI/DMAP systems are preferred over costly peptide coupling reagents.

-

Safety : Cyclopropylmethyl halides require handling under inert atmosphere due to volatility.

-

Waste Management : Methanol and dichloromethane recovery systems are mandatory for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the ester group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperazine derivatives or esters.

Scientific Research Applications

Structural Characteristics

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate features a piperazine ring with a cyclopropylmethyl substituent and a methyl ester functional group. Its molecular formula is C_{12}H_{18}N_{2}O_{2}. The compound is notable for its potential therapeutic applications due to its interaction with various biological targets.

Pain Management

Research has indicated that piperazine derivatives, including this compound, exhibit analgesic properties. Studies have shown that modifications in the piperazine ring can significantly influence the binding affinity to sodium channels, which are critical in pain signaling pathways. For instance, the presence of the cyclopropylmethyl group enhances the compound's efficacy against NaV1.7 and NaV1.8 channels, which are implicated in pain transmission .

Cancer Treatment

This compound has been identified as an intermediate in the synthesis of Volasertib, an orphan drug approved for treating acute myeloid leukemia (AML). Volasertib functions by inhibiting Polo-like kinase 1 (Plk1), thereby disrupting cancer cell division and potentially improving patient outcomes . The synthesis of this compound is crucial for large-scale production of Volasertib, highlighting its importance in oncology.

Neuropharmacology

The compound also shows promise in neuropharmacological studies due to its interaction with neurotransmitter receptors. The structural modifications provided by the cyclopropylmethyl group may enhance selectivity and potency at specific receptor sites, making it a candidate for further investigation in treating neurological disorders .

Case Study 1: Pain Relief Mechanism

A study conducted on various piperazine derivatives demonstrated that this compound exhibited enhanced binding affinity to NaV channels compared to its analogs. This suggests a mechanism where structural modifications can lead to improved analgesic effects .

Case Study 2: Volasertib Synthesis

The efficiency of synthesizing this compound as an intermediate for Volasertib was highlighted in a patent detailing methods that ensure high yield and purity, making it suitable for pharmaceutical production .

Mechanism of Action

The mechanism of action of methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperazine derivatives exhibit diverse pharmacological activities depending on their substitution patterns. Below is a detailed comparison of Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate with structurally and functionally related compounds.

Structural Analogues

| Compound Name | Substituents (Position) | CAS Number | Key Structural Features | Molecular Weight | Predicted LogP |

|---|---|---|---|---|---|

| This compound | 1: Cyclopropylmethyl; 2: Methyl ester | Not reported | Cyclopropane ring enhances rigidity | ~228.26 | ~2.5 |

| Methyl piperazine-2-carboxylate | 2: Methyl ester | 2758-98-7 | Unsubstituted N1; simpler structure | 174.19 | ~1.8 |

| Methyl 1-methylpiperazine-2-carboxylate | 1: Methyl; 2: Methyl ester | 405513-08-8 | Compact methyl group at N1 | 188.22 | ~1.2 |

| Ethyl 4-[2-hydroxy-2-(4-(methylsulfonyl)phenyl)ethyl]-1-piperazinecarboxylate | 4: Complex ethyl chain; 1: Ethyl ester | Not reported | Sulfonyl group increases polarity | ~398.45 | ~1.5 |

| 1-Cyclohexyl-4-[(1-methylpyrrol-2-yl)methyl]piperazine | 1: Cyclohexyl; 4: Pyrrolylmethyl | 356076-06-7 | Bulky cyclohexyl and aromatic pyrrole | 289.44 | ~3.0 |

Pharmacological and Functional Differences

- Sigma Receptor Modulation: The cyclopropylmethyl group in this compound may confer sigma receptor affinity, as seen in structurally related antagonists like (1-(cyclopropylmethyl)-4-(2'-fluorophenyl)piperidine) .

- Solubility and Bioavailability : The methyl ester at position 2 improves aqueous solubility relative to tert-butyl carbamates (e.g., tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate), which are highly lipophilic .

Biological Activity

Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate is a piperazine derivative that has garnered attention for its potential therapeutic applications, particularly in the fields of neurology and oncology. Its unique chemical structure, characterized by a piperazine ring and a cyclopropylmethyl substituent, positions it as a promising candidate for drug development. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, receptor interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is CHNO. The compound features:

- Piperazine Ring : A six-membered ring containing two nitrogen atoms.

- Cyclopropylmethyl Group : A three-membered carbon ring that contributes to the compound's unique properties.

- Methyl Ester Functional Group : Enhances solubility and bioavailability.

Research indicates that this compound exhibits various biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells, particularly in models such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines. The compound's mechanism may involve interference with signaling pathways critical for tumor growth and survival .

- Neurological Effects : The structural characteristics of piperazine derivatives often correlate with neuropharmacological activity. This compound may interact with neurotransmitter receptors, potentially offering therapeutic effects in neurological disorders .

Receptor Interactions

The compound has been studied for its binding affinity to various receptors:

- Sigma Receptors : Compounds with similar structures have shown selective binding to sigma receptors, which play roles in pain modulation and neuroprotection. This suggests that this compound may also exhibit similar interactions .

- Kinase Inhibition : Some studies have indicated that related piperazine compounds can act as inhibitors of specific kinases involved in cancer progression. This raises the possibility that this compound could function as a dual inhibitor targeting multiple pathways in cancer cells .

Case Studies and Experimental Findings

A variety of experimental studies have been conducted to evaluate the biological activity of this compound:

Q & A

Q. What are the optimal reaction conditions for synthesizing Methyl 1-(cyclopropylmethyl)piperazine-2-carboxylate to maximize yield?

The synthesis typically involves acylation or alkylation steps under controlled conditions. For example, reacting intermediates like methyl piperazine-2-carboxylate with cyclopropylmethyl halides in acetonitrile (MeCN) at 0°C, using triethylamine (TEA) as a base to neutralize HCl byproducts . Purification via preparative HPLC (e.g., Phenomenex Luna C18 column with water-MeCN gradient) is critical, though yields may vary (e.g., 12.5% reported in one protocol due to competing side reactions) . Optimizing stoichiometry, reaction time, and temperature can improve efficiency.

Q. How can common impurities be identified and removed during synthesis?

Impurities often arise from incomplete acylation, residual solvents, or byproducts like unreacted cyclopropylmethyl halides. Techniques include:

- LC-MS : Monitors reaction progress (e.g., m/z 470.1 [M+H]+ for target product) and detects side products .

- Preparative HPLC : Separates impurities using gradients like 25–55% MeCN in water with formic acid .

- 1H NMR : Identifies structural anomalies (e.g., unexpected peaks at δ 9.68 ppm indicating unreacted amine groups) .

Q. What spectroscopic methods are critical for structural characterization?

- 1H NMR : Resolves substituent positions (e.g., cyclopropylmethyl protons at δ 0.45–0.32 ppm and piperazine backbone at δ 3.83–3.51 ppm) .

- LC-MS : Confirms molecular weight (e.g., m/z 470.1 [M+H]+) and purity (>95%) .

- FT-IR : Validates functional groups (e.g., ester C=O stretch near 1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies are employed to study the compound’s interaction with protein complexes?

Advanced approaches include:

- Molecular COUPLrs : Covalent probes (e.g., SH-X-026 derivatives) to map binding sites in proteins via LC-MS/MS or X-ray crystallography .

- In vitro binding assays : Competitive displacement studies using fluorescently labeled ligands and monitoring changes in Förster resonance energy transfer (FRET) .

- Docking simulations : Molecular dynamics to predict binding affinities with targets like G-protein-coupled receptors .

Q. How can contradictions in solubility data be resolved across experimental setups?

Discrepancies often arise from solvent polarity, pH, or temperature. Methodological considerations:

- pH-dependent studies : Use buffers (pH 1–12) to assess ionization effects on solubility .

- ESOL Log S predictions : Computational models to estimate aqueous solubility and validate experimentally via UV-Vis spectrophotometry .

- Co-solvent systems : Test mixtures like MeCN-water or DMSO-PBS to mimic physiological conditions .

Q. What in vitro models are suitable for assessing biological activity?

- Cell-free assays : Enzymatic inhibition studies (e.g., CYP450 isoforms) using LC-MS to quantify metabolite formation .

- Immortalized cell lines : HEK293 or HepG2 cells for cytotoxicity screening (IC50) via MTT assays .

- Permeability models : Caco-2 monolayers to predict intestinal absorption (Papp values) .

Q. How can metabolic stability be evaluated in preclinical studies?

- Microsomal incubations : Liver microsomes (human/rat) with NADPH cofactor, analyzed via LC-MS to track parent compound depletion .

- Metabolite ID : High-resolution MS/MS to identify oxidation (e.g., hydroxylation) or ester hydrolysis products .

Safety and Handling Considerations

Q. What precautions are necessary for safe handling in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coats, and chemical goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to minimize inhalation of volatile reagents (e.g., TEA, MeCN) .

- Waste disposal : Segregate halogenated byproducts (e.g., chloroacetyl derivatives) for incineration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.